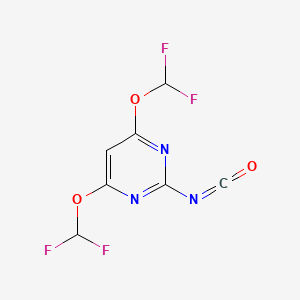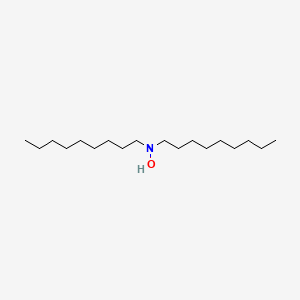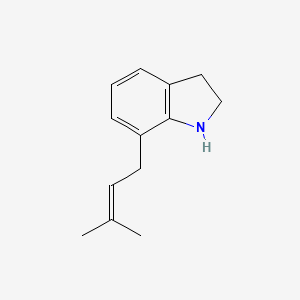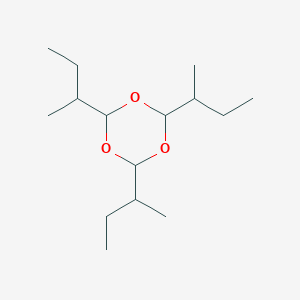![molecular formula C21H14O15 B14295785 5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 124814-79-5](/img/structure/B14295785.png)
5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid is a complex organic compound characterized by multiple hydroxyl and carboxyl groups This compound is notable for its intricate structure, which includes a biphenyl core with extensive hydroxylation and carboxylation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid typically involves multi-step organic synthesis. The process may start with the preparation of the biphenyl core, followed by the introduction of hydroxyl and carboxyl groups through various organic reactions such as hydroxylation and carboxylation. Specific reagents and catalysts are used to achieve the desired functionalization at precise positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or aldehydes.
Applications De Recherche Scientifique
5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism by which 5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(6-Carboxy-2,3,4-trihydroxyphenoxy)-3,4,9,10-tetrahydroxy-6-oxo-6H-benzo[c]chromene-1-carboxylic acid
- 2-Hydroxybenzoic acid
- Benzoic acid
Uniqueness
5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid is unique due to its extensive hydroxylation and carboxylation on a biphenyl core, which imparts distinct chemical and biological properties compared to simpler carboxylic acids and phenolic compounds.
Propriétés
Numéro CAS |
124814-79-5 |
|---|---|
Formule moléculaire |
C21H14O15 |
Poids moléculaire |
506.3 g/mol |
Nom IUPAC |
2-[6-carboxy-3-(6-carboxy-2,3,4-trihydroxyphenoxy)-2,4-dihydroxyphenyl]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C21H14O15/c22-7-1-4(19(30)31)10(14(27)12(7)25)11-5(20(32)33)2-9(24)18(15(11)28)36-17-6(21(34)35)3-8(23)13(26)16(17)29/h1-3,22-29H,(H,30,31)(H,32,33)(H,34,35) |
Clé InChI |
DFVVBTRVNBCCLA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1O)O)O)C2=C(C(=C(C=C2C(=O)O)O)OC3=C(C(=C(C=C3C(=O)O)O)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)


![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)






![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
